molecular formula C20H26N4O3 B2921891 (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 946324-11-4

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2921891
CAS No.: 946324-11-4
M. Wt: 370.453
InChI Key: ROVFNNSORHSFHP-UHFFFAOYSA-N
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Description

This compound is a Dopamine D2 receptor partial agonist . It is a type of drug that interacts with the D2 subtype of dopamine receptors in the brain. This interaction can lead to a variety of effects, depending on the specific properties of the drug .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor: A study conducted by Shim et al. (2002) focused on a compound structurally related to (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone. They examined its interaction with the CB1 cannabinoid receptor using molecular orbital methods and pharmacophore models, highlighting its antagonist properties (Shim et al., 2002).

Antimicrobial Activity

  • Antimicrobial Activity of Pyridine Derivatives: Patel et al. (2011) synthesized compounds similar to the given chemical and evaluated their antimicrobial activities against bacteria and fungi, demonstrating variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Properties

  • Synthesis of Furochromone Pyrimidine Derivatives: Abu‐Hashem and Youssef (2011) reported the synthesis of new derivatives, including a compound structurally related to the given chemical, and explored their anti-inflammatory and analgesic activities. Some derivatives exhibited promising results (Abu‐Hashem & Youssef, 2011).

Anticancer and Antiproliferative Properties

  • Estrogen Receptor Binding and Antiproliferative Activities: A study by Parveen et al. (2017) investigated compounds with structural similarities to this compound. They found that these compounds showed significant anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017).

Selective Antagonists Discovery

  • Discovery of Potent Antagonists of NPBWR1 (GPR7): Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), structurally related to the given compound. Their findings suggest potential implications in pharmacology (Romero et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are the Dopamine D2 receptor and the 5-HT1A receptor . These receptors play a crucial role in the regulation of mood, cognition, and behavior. The compound acts as a partial agonist at these receptors, meaning it can both activate and inhibit their function depending on the physiological context .

Mode of Action

The compound interacts with its targets by binding to them, which can either activate or inhibit their function. This interaction results in changes in the signaling pathways associated with these receptors, leading to alterations in cellular function .

Biochemical Pathways

The compound affects the dopamine and serotonin signaling pathways, which are involved in mood regulation and cognitive function. By acting as a partial agonist at the Dopamine D2 and 5-HT1A receptors, the compound can modulate the activity of these pathways, potentially leading to therapeutic effects in conditions such as depression and schizophrenia .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the treatment of depression or schizophrenia, the compound’s modulation of dopamine and serotonin signaling could result in improved mood and cognitive function .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results . It is always important to handle chemicals with care and to follow appropriate safety protocols.

Biochemical Analysis

Biochemical Properties

Cellular Effects

. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is not well-defined due to the limited research available

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not currently known

Transport and Distribution

. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14(2)27-19-13-18(21-15(3)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-4)8-6-16/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVFNNSORHSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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